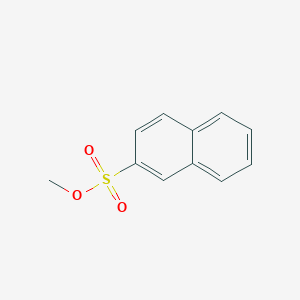
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide is a chemical compound with the molecular formula C12H15ClN2OS and a molecular weight of 270.7783 g/mol . This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide typically involves the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Formation of the Propanamide Moiety: The intermediate is then reacted with a suitable amine, such as isopropylamine, under controlled conditions to form the propanamide moiety.
Final Coupling Reaction: The final step involves the coupling of the chlorophenyl sulfanyl intermediate with the propanamide moiety under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)ethanamide
- 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)butanamide
- 3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)pentanamide
Uniqueness
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and sulfanyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
5727-80-0 |
|---|---|
Formule moléculaire |
C12H15ClN2OS |
Poids moléculaire |
270.78 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfanyl-N-(propan-2-ylideneamino)propanamide |
InChI |
InChI=1S/C12H15ClN2OS/c1-9(2)14-15-12(16)7-8-17-11-5-3-10(13)4-6-11/h3-6H,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
GGQFQHAOZLBEPW-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=O)CCSC1=CC=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)
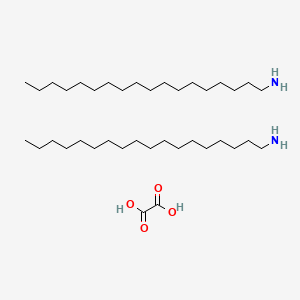
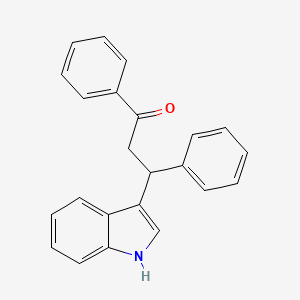
amino}benzoate](/img/structure/B14730682.png)

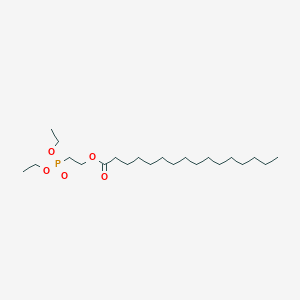
![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)

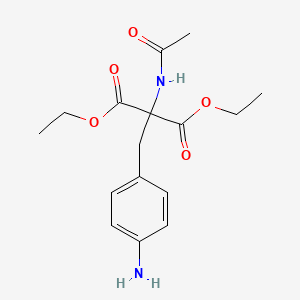
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

